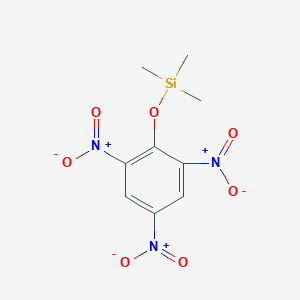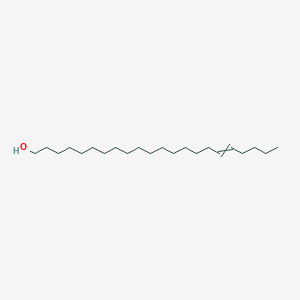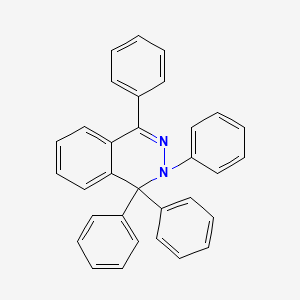
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate is an organic compound with the molecular formula C₁₁H₂₂N₂O₂. It is a derivative of piperidine, characterized by the presence of an ethyl ester group and an amino group on the piperidine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with ethyl chloroformate and ammonia. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is conducted in the absence of solvents, with an excess of ammonia and hydrogen being forced in at pressures ranging from 50 to 500 bar and temperatures between 120 to 220 degrees Celsius .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroxide radicals.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a radical scavenger, protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS) .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Amino-2,2,6,6-tetramethylpiperidine: A precursor in the synthesis of ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate.
4-Amino-TEMPO: A nitroxide radical used in various oxidation reactions.
Uniqueness
This compound is unique due to its combination of an ethyl ester group and an amino group on the piperidine ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
63317-39-5 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-16-9(15)12(13)7-10(2,3)14-11(4,5)8-12/h14H,6-8,13H2,1-5H3 |
Clé InChI |
SZMSRHUUAMIKHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(NC(C1)(C)C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)

![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)




![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)

![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
